1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound is a 1,2,3-triazole-4-carboxylic acid derivative featuring a 4-fluoro-3-methylphenyl group at position 1 and a pyridin-4-yl substituent at position 3. Its molecular formula is C15H11FN4O2 (molecular weight: 298.28 g/mol). The fluorine atom and methyl group on the phenyl ring enhance lipophilicity and metabolic stability, while the pyridin-4-yl moiety may influence target binding affinity, particularly in kinase inhibition .
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGAOXYIJDKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the pyridine ring: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated triazole intermediate.
Fluorination and methylation of the phenyl ring: The phenyl ring can be fluorinated using reagents like xenon difluoride, and methylation can be achieved using methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-Fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Biological Activity
1-(4-Fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H11FN4O2
- Molecular Weight : 298.28 g/mol
- CAS Number : 1326878-96-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. Specifically, compounds containing the triazole moiety have been studied for their effects on various cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival.
Case Study : In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle. For instance, a related compound demonstrated an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the triazole ring enhances interaction with biological targets, making these compounds effective against a range of pathogens.
Research Findings : A study highlighted that triazole derivatives exhibit antibacterial and antifungal activities, which are crucial for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors within cells:
- Kinase Inhibition : The compound may act as an ATP competitive inhibitor, which is critical in cancer therapy as it interferes with signaling pathways that promote cell division.
- Cell Cycle Arrest : Research shows that treatment with similar triazole compounds results in G1 phase arrest in cancer cells, preventing further proliferation .
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 168.78 | Induces apoptosis and cell cycle arrest |
| Antimicrobial | Various bacterial strains | Variable | Disrupts cellular processes |
| Antifungal | Fungal pathogens | Variable | Inhibits fungal growth |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the pyridine and fluorophenyl groups. For example, cyclization reactions using ethyl chloroformate or coupling agents like EDC/HOBt can introduce the carboxylic acid moiety. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., using ethanol/water) are critical for isolating the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. High-resolution mass spectrometry (HRMS) validates the molecular formula. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹). X-ray crystallography, as used in analogous triazole derivatives, provides definitive structural confirmation .
Q. How can researchers assess the purity and stability of this triazole-carboxylic acid derivative?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Stability studies under varying pH (e.g., phosphate buffers) and temperature (25°C vs. 40°C) identify degradation pathways. Mass balance analysis and accelerated stability testing (ICH guidelines) are recommended for pharmaceutical applications .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) at concentrations ranging from 1 nM to 100 µM. Cytotoxicity screening (MTT assay) against human cell lines (e.g., HEK293) establishes safety profiles. Dose-response curves (IC₅₀ calculations) and selectivity indices against related enzymes guide further optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : Synthesize analogs with variations in the fluorophenyl (e.g., chloro or methoxy substituents) and pyridine (e.g., pyridin-3-yl vs. pyridin-4-yl) groups. Test these analogs in parallel using standardized assays (e.g., IC₅₀ for target enzymes). Computational tools like molecular docking (AutoDock Vina) predict binding modes, while QSAR models correlate substituent electronic properties (Hammett constants) with activity .
Q. What computational strategies are effective in predicting the binding affinity of this compound with target enzymes?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) calculations to map binding interactions. Density functional theory (DFT) at the B3LYP/6-31G* level optimizes the ligand geometry. Machine learning platforms (e.g., DeepChem) train models on existing bioactivity data to predict novel targets .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer : Replicate experiments under identical conditions (buffer pH, temperature, cell lines). Validate assay protocols using positive controls (e.g., celecoxib for COX-2 inhibition). Meta-analysis of published data (e.g., pIC₅₀ values from 5+ studies) identifies outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What methodologies are employed to analyze the crystal structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100–173 K resolves the 3D structure. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonds between carboxylic acid and pyridine). Packing diagrams reveal π-π stacking between fluorophenyl and triazole rings, critical for solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
